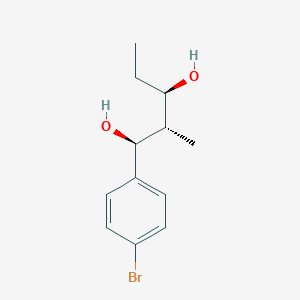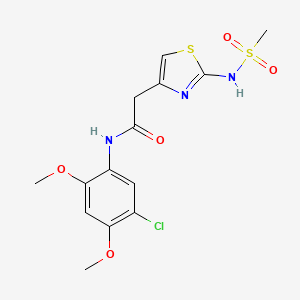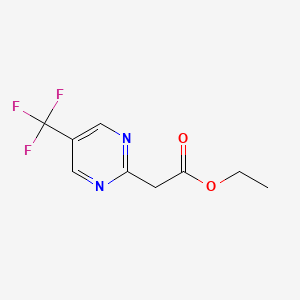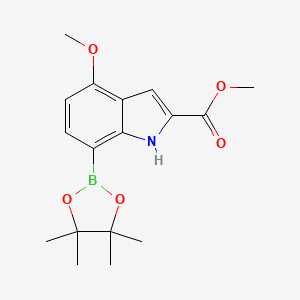
2-(3-Fluoro-4-methylsulfanylphenyl)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Fluoro-4-methylsulfanylphenyl)ethanol is an organic compound that belongs to the class of phenyl ethanol derivatives. It features a phenyl ring substituted with a fluorine atom and a methylsulfanyl group, along with an ethanol moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Fluoro-4-methylsulfanylphenyl)ethanol typically involves the following steps:
Starting Materials: The synthesis begins with 3-fluoro-4-methylsulfanylbenzene.
Grignard Reaction: The benzene derivative undergoes a Grignard reaction with ethylene oxide to introduce the ethanol moiety.
Reaction Conditions: The reaction is usually carried out in an anhydrous ether solvent under an inert atmosphere to prevent moisture from interfering with the Grignard reagent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include:
Bulk Handling of Reagents: Efficient handling and storage of starting materials and reagents.
Optimization of Reaction Conditions: Scaling up the reaction while maintaining optimal temperature, pressure, and solvent conditions.
Purification: Industrial purification techniques such as distillation or recrystallization to obtain the pure product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-Fluoro-4-methylsulfanylphenyl)ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The fluorine atom and the methylsulfanyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
Oxidation: Formation of 2-(3-Fluoro-4-methylsulfanylphenyl)acetaldehyde or 2-(3-Fluoro-4-methylsulfanylphenyl)acetic acid.
Reduction: Formation of 2-(3-Fluoro-4-methylsulfanylphenyl)ethane.
Substitution: Formation of various substituted phenyl ethanol derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-(3-Fluoro-4-methylsulfanylphenyl)ethanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(3-Fluoro-4-methylsulfanylphenyl)ethanol involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, potentially modulating their activity. The presence of the fluorine atom and the methylsulfanyl group can influence its binding affinity and specificity towards these targets. The exact pathways and molecular targets involved are subjects of ongoing research .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(3-Fluoro-4-methylsulfanylphenyl)ethane
- 2-(3-Fluoro-4-methylsulfanylphenyl)acetaldehyde
- 2-(3-Fluoro-4-methylsulfanylphenyl)acetic acid
Uniqueness
2-(3-Fluoro-4-methylsulfanylphenyl)ethanol is unique due to the presence of both a fluorine atom and a methylsulfanyl group on the phenyl ring, along with an ethanol moiety. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .
Propriétés
Numéro CAS |
919360-44-4 |
|---|---|
Formule moléculaire |
C9H11FOS |
Poids moléculaire |
186.25 g/mol |
Nom IUPAC |
2-(3-fluoro-4-methylsulfanylphenyl)ethanol |
InChI |
InChI=1S/C9H11FOS/c1-12-9-3-2-7(4-5-11)6-8(9)10/h2-3,6,11H,4-5H2,1H3 |
Clé InChI |
MFMDKEPAVTVGFP-UHFFFAOYSA-N |
SMILES canonique |
CSC1=C(C=C(C=C1)CCO)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Methanone, [4-(methylsulfonyl)[1,1'-biphenyl]-2-yl][4-[1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-4-yl]-1-piperazinyl]-](/img/structure/B12616553.png)
![4,5-Dichloro-2-[(naphthalen-2-yl)methyl]-1,2-thiazol-3(2H)-one](/img/structure/B12616564.png)
![3-[(4-Fluorophenyl)sulfanyl]-4-methyl-5-pentyl-1-phenylpyridin-2(1H)-one](/img/structure/B12616569.png)




![3-Iodo-N-[2-(morpholin-4-yl)pyridin-4-yl]benzamide](/img/structure/B12616597.png)

![2-[2-(2-Fluorophenyl)-1,3-thiazol-5-yl]-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B12616622.png)


